3-(2-硫甲基苯基)-3',4',5'-三氟丙酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

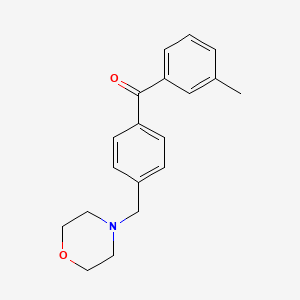

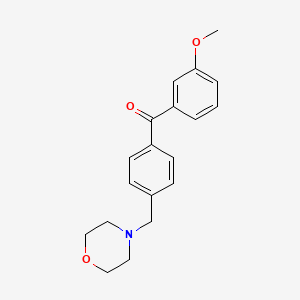

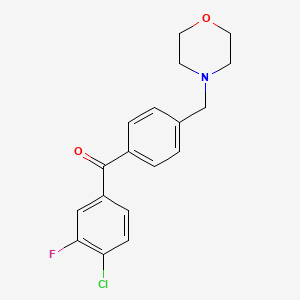

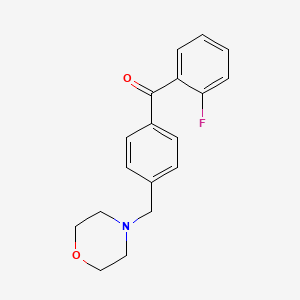

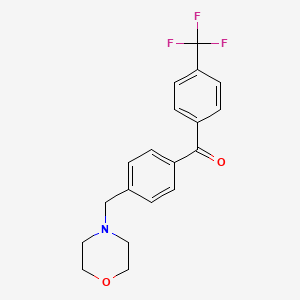

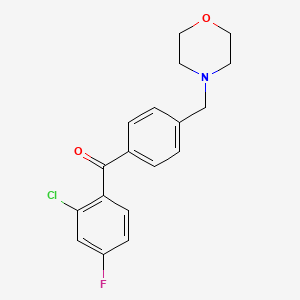

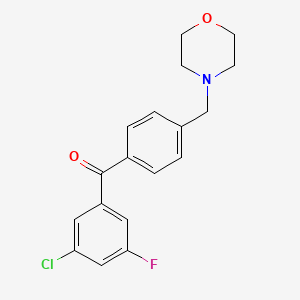

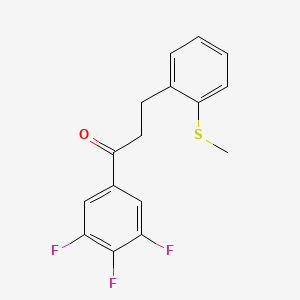

3-(2-Thiomethylphenyl)-3',4',5'-trifluoropropiophenone, also known as TMPTF, is an organic compound with a unique combination of physical and chemical properties. It is a colorless solid with a molecular formula of C10H7F3OS and a molecular weight of 230.24 g/mol. TMPTF is a highly fluorinated compound that has been studied extensively for its potential applications in various scientific fields. It is commonly used as a reagent in organic synthesis, as a catalyst for various reactions, and as a substrate for various biochemical and physiological studies.

科学研究应用

聚合物合成和材料性能

- 与3-(2-硫甲基苯基)-3',4',5'-三氟丙酮相关的化合物的一个关键应用是合成新型聚(芳撑醚)。使用三氟甲基活化的双氟单体合成的这些聚合物具有高分子量和出色的热稳定性。它们在各种有机溶剂中的溶解性以及形成透明和柔韧薄膜的能力使它们适用于可见光谱中的光学透明材料 (Liaw et al., 2007)。

光电子学和电致变色应用

- 与3-(2-硫甲基苯基)-3',4',5'-三氟丙酮结构相似的化合物已被用于开发高对比度的电致变色聚合物。这些聚合物源自乙二氧基噻吩的衍生物,在光电子学中显示出有希望的应用,因为它们的电致变色性能,在电刺激下颜色和透明度发生显著变化 (Sankaran & Reynolds, 1997)。

增强聚(噻吩)的发射性能

- 使用各种功能基团对聚(3-己基噻吩)进行后功能化,包括与3-(2-硫甲基苯基)-3',4',5'-三氟丙酮结构相关的化合物,已被研究其对光学和光物理性质的影响。这种方法已被用于系统地增强聚(噻吩)的固态荧光,这对于电子和光子器件的应用是重要的 (Li, Vamvounis, & Holdcroft, 2002)。

合成超支化聚(芳撑醚)

- 一种新的三氟甲基活化的三氟单体,类似于3-(2-硫甲基苯基)-3',4',5'-三氟丙酮,已被用于合成超支化聚(芳撑醚)。这些聚合物表现出优异的热稳定性和高玻璃化转变温度,使它们适用于高性能材料应用 (Banerjee et al., 2009)。

电化学电容器应用

- 与3-(苯基噻吩)衍生物结构相关的化合物,与3-(2-硫甲基苯基)-3',4',5'-三氟丙酮相关,已被研究作为电化学电容器应用的活性材料。它们的电活性聚合物在能量存储设备中表现出有希望的性能 (Ferraris, Eissa, Brotherston, & Loveday, 1998)。

生化分析

Biochemical Properties

3-(2-Thiomethylphenyl)-3’,4’,5’-trifluoropropiophenone plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances in the body. The nature of these interactions often involves the binding of the compound to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity .

Cellular Effects

The effects of 3-(2-Thiomethylphenyl)-3’,4’,5’-trifluoropropiophenone on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to affect the MAPK/ERK signaling pathway, which is essential for cell proliferation and differentiation . Additionally, it can alter the expression of genes involved in oxidative stress response, thereby impacting cellular metabolism and homeostasis.

Molecular Mechanism

At the molecular level, 3-(2-Thiomethylphenyl)-3’,4’,5’-trifluoropropiophenone exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their catalytic activity. This compound also influences gene expression by interacting with transcription factors and other regulatory proteins . These interactions can result in the upregulation or downregulation of target genes, thereby affecting various cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-(2-Thiomethylphenyl)-3’,4’,5’-trifluoropropiophenone change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions but can degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound in in vitro or in vivo studies has revealed potential impacts on cellular function, including alterations in cell viability and proliferation.

Dosage Effects in Animal Models

The effects of 3-(2-Thiomethylphenyl)-3’,4’,5’-trifluoropropiophenone vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced enzyme activity or improved cellular function. At higher doses, it can lead to toxic or adverse effects, including oxidative stress and cellular damage. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm.

Metabolic Pathways

3-(2-Thiomethylphenyl)-3’,4’,5’-trifluoropropiophenone is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism. These interactions can affect metabolic flux and alter the levels of various metabolites in the body . The compound’s metabolism may also involve conjugation reactions, leading to the formation of more water-soluble metabolites that can be easily excreted.

Transport and Distribution

The transport and distribution of 3-(2-Thiomethylphenyl)-3’,4’,5’-trifluoropropiophenone within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . For instance, the compound may be transported into cells via specific membrane transporters and subsequently bind to intracellular proteins, affecting its distribution and activity.

Subcellular Localization

The subcellular localization of 3-(2-Thiomethylphenyl)-3’,4’,5’-trifluoropropiophenone is crucial for its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . Its localization can impact its interactions with other biomolecules and influence its overall biochemical effects.

属性

IUPAC Name |

3-(2-methylsulfanylphenyl)-1-(3,4,5-trifluorophenyl)propan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13F3OS/c1-21-15-5-3-2-4-10(15)6-7-14(20)11-8-12(17)16(19)13(18)9-11/h2-5,8-9H,6-7H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXIWFGWYDQBSID-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC=C1CCC(=O)C2=CC(=C(C(=C2)F)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13F3OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90644351 |

Source

|

| Record name | 3-[2-(Methylsulfanyl)phenyl]-1-(3,4,5-trifluorophenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90644351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

898780-63-7 |

Source

|

| Record name | 3-[2-(Methylsulfanyl)phenyl]-1-(3,4,5-trifluorophenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90644351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。